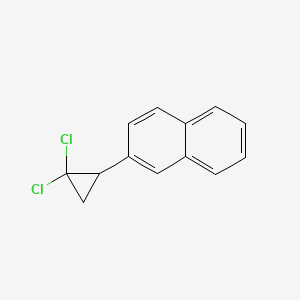
2-Bromo-N,N-diethyl-4,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-diethyl-4,6-dinitroaniline is a chemical compound that belongs to the class of halogenated and nitrated aromatic amines. It is characterized by the presence of bromine, nitro groups, and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives followed by bromination. One common method includes the nitration of N,N-diethylaniline to introduce nitro groups at the 4 and 6 positions. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N-diethyl-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of corresponding nitro and brominated products.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro and brominated products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Bromo-N,N-diethyl-4,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a model compound in studies of nitration and bromination reactions.
Biology: Employed in mutagenicity assays to evaluate the mutagenic potential of chemicals.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-diethyl-4,6-dinitroaniline involves its interaction with molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Bromo-2-nitroaniline
- 2,6-Dibromo-4-nitroaniline
Uniqueness
2-Bromo-N,N-diethyl-4,6-dinitroaniline is unique due to the presence of both bromine and nitro groups, as well as the N,N-diethyl substitution on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63129-99-7 |
|---|---|
Formule moléculaire |
C10H12BrN3O4 |
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
2-bromo-N,N-diethyl-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12BrN3O4/c1-3-12(4-2)10-8(11)5-7(13(15)16)6-9(10)14(17)18/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MPRDYCPNBQIABO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)


![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)

![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)


![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
